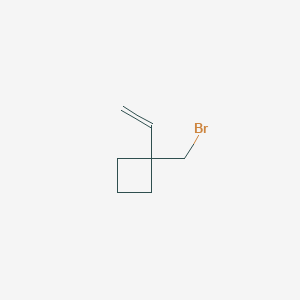

1-(Bromomethyl)-1-ethenylcyclobutane

Description

1-(Bromomethyl)-1-ethenylcyclobutane (C₇H₁₁Br, molecular weight: 175.07 g/mol) is a bicyclic organobromine compound featuring a cyclobutane ring substituted with a bromomethyl (-CH₂Br) and an ethenyl (vinyl, -CH=CH₂) group. Its strained cyclobutane ring and dual functional groups make it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and alkylation processes.

Properties

IUPAC Name |

1-(bromomethyl)-1-ethenylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-7(6-8)4-3-5-7/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHVWGQSGSVBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-ethenylcyclobutane typically involves the bromomethylation of cyclobutene derivatives. One common method includes the reaction of cyclobutene with bromomethylating agents such as paraformaldehyde and hydrobromic acid (HBr) in the presence of acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethenylcyclobutane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Addition Reactions: The ethenyl group can undergo electrophilic addition reactions with halogens (e.g., bromine) to form dihalo derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.

Electrophilic Addition: Bromine (Br₂) or chlorine (Cl₂) in organic solvents like carbon tetrachloride (CCl₄) are typical reagents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products:

Substitution: Products include hydroxymethyl or aminomethyl derivatives.

Addition: Dihalo derivatives such as 1,2-dibromo-1-(bromomethyl)cyclobutane.

Oxidation: Products may include carboxylic acids or ketones.

Scientific Research Applications

1-(Bromomethyl)-1-ethenylcyclobutane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethenylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive due to the presence of the bromine atom, which can be easily displaced by nucleophiles. The ethenyl group, on the other hand, can participate in addition reactions with electrophiles. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of stable intermediates such as bromonium ions .

Comparison with Similar Compounds

Cyclobutane Derivatives with Varied Substituents

The substitution pattern on the cyclobutane ring significantly influences reactivity and applications. Key analogs include:

Key Observations :

- Substituent Effects : The ethenyl group in the target compound enhances electrophilicity at the cyclobutane ring, favoring ring-opening reactions or [2+2] cycloadditions. In contrast, methyl or ethoxymethyl substituents (e.g., ) reduce ring strain and stabilize the structure, making them more suitable for stepwise alkylation.

- Stability : Ether (C₈H₁₅BrO, ) and thioether (C₇H₁₃BrS, ) derivatives exhibit enhanced stability compared to the ethenyl analog due to electron-donating groups.

Linear Alkyl Bromides vs. Cyclic Analogs

Linear bromides like 1-bromobutane (C₄H₉Br, MW 137.02 g/mol ) differ markedly in reactivity:

The cyclobutane’s ring strain increases its susceptibility to nucleophilic attack compared to linear analogs, enabling unique reaction pathways in cyclopropanation or polymer chemistry.

Other Cyclic Bromides

Bromomethyl-substituted heterocycles, such as 4-(bromomethyl)oxane (tetrahydropyranyl bromide), are employed in medicinal chemistry (e.g., TC-1698 synthesis ). These compounds exhibit:

- Lower Ring Strain : Oxane’s six-membered ring reduces steric hindrance, facilitating alkylation of sterically demanding substrates .

- Biological Relevance : Bromomethyl-oxane derivatives show high affinity for nicotinic receptors (Ki = 0.78 nM ), whereas cyclobutane analogs are less explored in pharmacology.

Biological Activity

1-(Bromomethyl)-1-ethenylcyclobutane is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H9Br

- Molecular Weight : 163.05 g/mol

- IUPAC Name : this compound

The compound features a bromomethyl group attached to a cyclobutane ring, which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily related to its reactivity due to the bromine atom. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Preliminary studies suggest that brominated compounds, including this compound, may possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to interact with microbial cell membranes or enzymes, potentially disrupting their function.

Anticancer Potential

Similar compounds have been studied for their anticancer effects. The alkylating nature of brominated compounds allows them to form covalent bonds with DNA, leading to potential cytotoxic effects on cancer cells. Research into the specific mechanisms by which this compound may induce apoptosis in cancer cells is ongoing.

The mechanism of action for this compound is primarily attributed to the electrophilic nature of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to bromine, leading to the formation of new biologically active compounds.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial properties of various brominated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Low |

| Control Compound A | High | Moderate |

| Control Compound B | Low | High |

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of various brominated compounds on human cancer cell lines demonstrated that this compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 15 | 3 |

| Cancer Cell Line B | 10 | 4 |

| Normal Cell Line | >50 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.